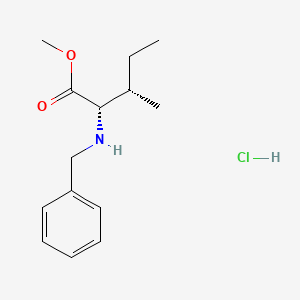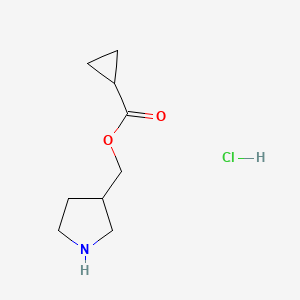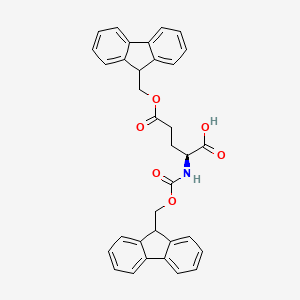
1-(2-氯乙基)-2,4-二氟苯
描述
1-(2-Chloroethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C8H7ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethyl group and two fluorine atoms at the 2 and 4 positions
科学研究应用
1-(2-Chloroethyl)-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用机制
Target of Action
Compounds similar to “1-(2-Chloroethyl)-2,4-difluorobenzene”, such as alkylating agents, often target DNA in cells. They can bind to DNA and interfere with its replication, which can lead to cell death .
Mode of Action
Alkylating agents work by attaching alkyl groups to DNA bases, which can prevent DNA synthesis and RNA transcription from the affected DNA . This can lead to cell death, especially in rapidly dividing cells like cancer cells .
Biochemical Pathways
The primary pathway affected by alkylating agents is DNA replication. By binding to DNA, these compounds can prevent the DNA from being properly replicated. This can lead to errors in the DNA sequence, which can trigger cell death or prevent the cell from dividing .
Pharmacokinetics
The pharmacokinetics of a compound like “1-(2-Chloroethyl)-2,4-difluorobenzene” would depend on various factors, including its chemical structure and the route of administration. For example, similar compounds like SarCNU have been shown to exhibit linear and consistent pharmacokinetics with good oral bioavailability in both mice and dogs .
Result of Action
The primary result of the action of alkylating agents is cell death. By interfering with DNA replication, these compounds can prevent cells from dividing and cause them to die. This can be particularly effective against cancer cells, which divide more rapidly than normal cells .
Action Environment
The action of a compound like “1-(2-Chloroethyl)-2,4-difluorobenzene” can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other chemicals, can also influence the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloroethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzyl chloride with ethylene in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production of 1-(2-Chloroethyl)-2,4-difluorobenzene may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and more efficient catalysts to facilitate the reaction .
化学反应分析
Types of Reactions
1-(2-Chloroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include 2,4-difluorobenzoic acid or 2,4-difluorobenzaldehyde.
Reduction: Products include 2,4-difluorotoluene or fully hydrogenated benzene derivatives
相似化合物的比较
Similar Compounds
2-Chloroethylbenzene: Lacks the fluorine atoms, making it less reactive in electrophilic substitution reactions.
2,4-Difluorotoluene: Lacks the chloroethyl group, resulting in different reactivity and applications.
1-(2-Chloroethyl)-4-fluorobenzene: Similar structure but with only one fluorine atom, affecting its chemical properties and reactivity .
Uniqueness
1-(2-Chloroethyl)-2,4-difluorobenzene is unique due to the presence of both the chloroethyl group and two fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic applications and research purposes.
属性
IUPAC Name |
1-(2-chloroethyl)-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPLIBTPXYTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


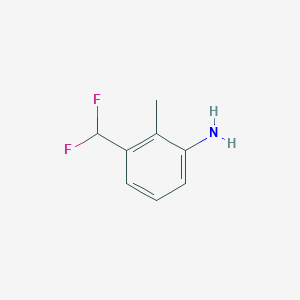
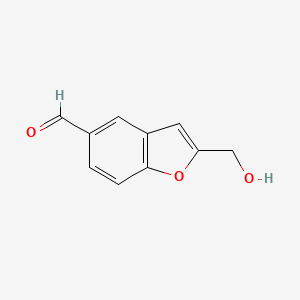

![Tert-butyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1442833.png)
![[(4-Chlorophenyl)thio]acetyl chloride](/img/structure/B1442835.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)
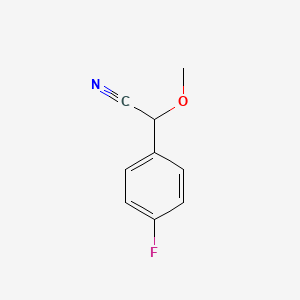
![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442839.png)
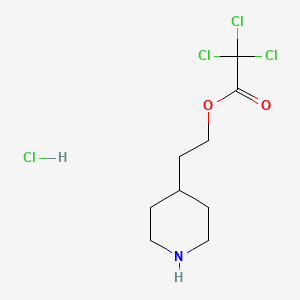
![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
